N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, an oxadiazole ring, and a tosyl group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring . Oxadiazole is a class of organic compounds containing a five-membered aromatic ring of two nitrogen atoms, two carbon atoms, and one oxygen atom. The tosyl group is a functional group derived from toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxadiazole rings suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyridine ring, for example, can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its basicity .Wissenschaftliche Forschungsanwendungen
COMT Inhibition for Parkinson's Disease Treatment
One significant application involves the discovery of a compound acting as a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase (COMT). This discovery highlighted the compound's potential as an adjunct to L-Dopa therapy in the treatment of Parkinson's disease, demonstrating comparable activity to entacapone and lower toxicity compared to tolcapone (Kiss et al., 2010).
Anticancer Evaluation
Another application is in the anticancer domain, where certain 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases have been synthesized and shown to exhibit significant cytotoxicity against various human cancer cell lines. Notably, Mannich base derivatives displayed potent activity against gastric cancer, highlighting their therapeutic potential (Megally Abdo & Kamel, 2015).
Lead-like Scaffolds for Medicinal Chemistry
Further, the acid-catalyzed C-H activation of N-oxides provides a convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents. This process offers a new approach for developing "lead-like" scaffolds in medicinal chemistry, emphasizing the method's atom economy, environmental friendliness, and scalability (Geyl et al., 2019).
Antimicrobial and Antimycobacterial Activities
The antimicrobial and antimycobacterial activities of various derivatives have been documented, showing effectiveness against pathogenic bacteria and fungi. For instance, pyridinium-tailored compounds containing 1,3,4-oxadiazole scaffolds exhibited significant activities against pathogenic bacteria and fungal strains, potentially serving as new lead compounds in antimicrobial chemotherapy (Zhou et al., 2017). Additionally, some 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have shown interesting antimycobacterial activity against Mycobacterium tuberculosis strains (Navarrete-Vázquez et al., 2007).
Apoptosis Induction and Akt Activity Inhibition
Also, the induction of apoptosis and inhibition of Akt activity have been explored. The discovery of certain 1,2,4-oxadiazoles as apoptosis inducers through caspase- and cell-based high-throughput screening assays showcases their potential as anticancer agents. Specifically, their ability to arrest cancer cells in the G1 phase and induce apoptosis, combined with in vivo activity in tumor models, illustrates their therapeutic promise (Zhang et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-12-4-6-14(7-5-12)26(23,24)10-8-15(22)19-17-21-20-16(25-17)13-3-2-9-18-11-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJVOCIRUAJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.